溴氯-5,5-二甲基咪唑烷二酮-2,4-二酮

描述

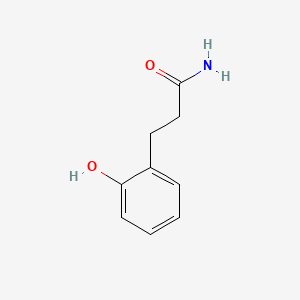

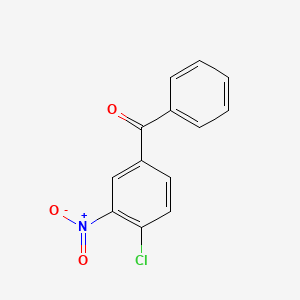

BCDMH is a chemical compound that is structurally related to hydantoin . It is a white crystalline compound with a slight bromine and acetone odor . It is insoluble in water, but soluble in acetone . BCDMH is an excellent source of both chlorine and bromine as it reacts slowly with water releasing hypochlorous acid and hypobromous acid .

Molecular Structure Analysis

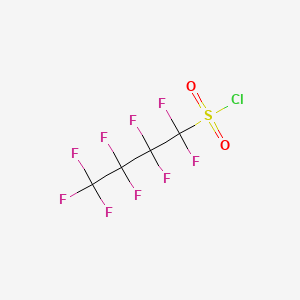

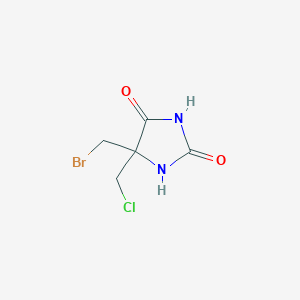

The molecular formula of BCDMH is C5H6BrClN2O2 . The molecular weight is 241.47 g/mol .Chemical Reactions Analysis

BCDMH reacts with water to release hypochlorous acid and hypobromous acid . The bromide ions are oxidized with the hypochlorous acid that was formed from the initial BCDMH . This produces more hypobromous acid; the hypochlorous acid itself acts directly as a disinfectant in the process .Physical And Chemical Properties Analysis

BCDMH is a white or off-white crystalline powder . It is slightly soluble in water, soluble in chloroform, ethanol, and other organic solvents . It is stable under normal temperatures but can decompose under light .科学研究应用

Water Sanitation and Disinfection

BCDMH is widely used as a chemical disinfectant due to its slow reaction with water, releasing hypochlorous acid and hypobromous acid. These compounds are effective in sanitizing recreational water and purifying drinking water, making BCDMH a staple in water treatment processes .

Surface Disinfection

In combination with other compounds like Poly-hexamethylene biguanide hydrochloride (PHMB), BCDMH serves as a powerful disinfectant for surfaces. This application is particularly relevant in healthcare settings for the prevention of pathogen spread .

Algaecide for Pools and Aquariums

As an algaecide, BCDMH helps maintain clean water in swimming pools, aquariums, and other water bodies by preventing the growth of algae, which can be detrimental to the health of aquatic life and humans .

Biocidal Applications

BCDMH is recognized as an active biocidal substance, which means it can control harmful organisms through chemical action. This property is utilized in various industrial applications, including waste treatment and soil restoration .

Restoration of Building Materials

The biocidal properties of BCDMH also extend to the restoration and protection of building materials. It can prevent the growth of mold, mildew, and other organisms that cause degradation .

Disinfection of Non-Potable Water

BCDMH tablets are used to disinfect air, chemical toilets, wastewater, and hospital waste, ensuring that these environments are kept hygienic and safe from pathogenic microorganisms .

作用机制

Target of Action

The primary targets of 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione are various microorganisms, including bacteria, fungi, and algae . It is used as a disinfectant in water treatment systems, where it acts to control these microbial populations .

Mode of Action

5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione reacts slowly with water, releasing hypochlorous acid and hypobromous acid . These acids are potent antimicrobial agents. Hypobromous acid partially dissociates in water and can oxidize the substrate, reducing itself to bromide . The bromide ions are then oxidized with the hypochlorous acid that was formed from the initial compound, producing more hypobromous acid . This cycle allows for a continuous supply of active disinfectant.

Biochemical Pathways

The biochemical pathways affected by 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione are those involved in the survival and reproduction of microorganisms. The hypobromous acid produced by the compound can oxidize various cellular components, leading to cell death . The exact pathways affected can vary depending on the specific microorganism.

Pharmacokinetics

The compound is insoluble in water but reacts slowly with it, allowing for a controlled release of the active disinfectant .

Result of Action

The result of the action of 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione is the effective control of microbial populations in water systems . By continuously releasing hypobromous acid, it can maintain a level of disinfection over time, reducing the risk of microbial contamination .

Action Environment

The action of 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione is influenced by various environmental factors. Its effectiveness can be affected by the pH of the water, with it being more effective over a broad pH range (6-10) . It is also more effective than chlorine in the presence of ammonia . The compound should be kept dry in a tightly closed container, away from heat, sunlight, and organic materials such as oils and greases .

安全和危害

BCDMH is flammable and harmful if inhaled . It can cause burns and may cause sensitization by skin contact . It is very toxic to aquatic organisms . During handling and operation of BCDMH, appropriate safety measures should be taken, including wearing suitable personal protective equipment such as gloves and glasses .

属性

IUPAC Name |

5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrClN2O2/c6-1-5(2-7)3(10)8-4(11)9-5/h1-2H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUDGFAFKIZPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(=O)NC(=O)N1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Halohydantoins: Usually off-white solids; [Reference #1] White or yellowish-white solid with an odor of strong halogens or bromine; [Redox Chemicals MSDS] | |

| Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |

CAS RN |

32718-18-6 | |

| Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。